molecular formula C15H19N3O B2989998 1-cyclohexyl-3-(1H-indol-3-yl)urea CAS No. 941878-98-4

1-cyclohexyl-3-(1H-indol-3-yl)urea

Cat. No.: B2989998
CAS No.: 941878-98-4
M. Wt: 257.337
InChI Key: CXZXRBAJDZDRFT-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(1H-indol-3-yl)urea is an organic compound that belongs to the class of ureas It features a cyclohexyl group and an indole moiety, which are connected through a urea linkage

Scientific Research Applications

1-cyclohexyl-3-(1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-(1H-indol-3-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1H-indole-3-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The general reaction scheme is as follows:

Cyclohexyl isocyanate+1H-indole-3-amineThis compound\text{Cyclohexyl isocyanate} + \text{1H-indole-3-amine} \rightarrow \text{this compound} Cyclohexyl isocyanate+1H-indole-3-amine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced urea derivatives.

    Substitution: Substituted urea derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-(1H-indol-3-yl)thiourea: Similar structure but with a thiourea linkage.

    1-cyclohexyl-3-(1H-indol-3-yl)carbamate: Similar structure but with a carbamate linkage.

    1-cyclohexyl-3-(1H-indol-3-yl)amide: Similar structure but with an amide linkage.

Uniqueness

1-cyclohexyl-3-(1H-indol-3-yl)urea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties. This compound’s combination of a cyclohexyl group and an indole moiety makes it a versatile building block for various applications in chemistry and biology.

Properties

IUPAC Name

1-cyclohexyl-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-15(17-11-6-2-1-3-7-11)18-14-10-16-13-9-5-4-8-12(13)14/h4-5,8-11,16H,1-3,6-7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZXRBAJDZDRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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